molecular formula C5H10O4 B12303798 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid

Katalognummer: B12303798
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: PTBDIHRZYDMNKB-NCKGIQLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid is a deuterated form of 2,2-Bis(hydroxymethyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid typically involves the deuteration of 2,2-Bis(hydroxymethyl)propionic acid. This process can be achieved through the use of deuterated reagents such as deuterated formaldehyde and deuterated water. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are commonly used for esterification or etherification reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or ethers.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid involves its interaction with various molecular targets. The deuterium atoms provide unique properties that can influence reaction kinetics and stability. In biological systems, the compound can be used to trace metabolic pathways and study enzyme-catalyzed reactions. The hydroxyl and carboxyl groups allow for versatile chemical modifications, making it a valuable tool in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The incorporation of deuterium atoms in 2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid provides unique advantages in research applications. Deuterium labeling enhances the compound’s stability and allows for detailed studies using NMR and mass spectrometry. This makes it distinct from its non-deuterated counterparts and other similar compounds.

Eigenschaften

Molekularformel

C5H10O4

Molekulargewicht

141.17 g/mol

IUPAC-Name

3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2

InChI-Schlüssel

PTBDIHRZYDMNKB-NCKGIQLSSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O

Kanonische SMILES

CC(CO)(CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.